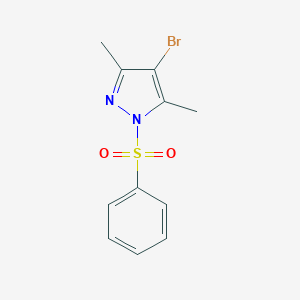

1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole

Description

1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a benzenesulfonyl group at the 1-position, a bromine atom at the 4-position, and methyl groups at the 3- and 5-positions. The benzenesulfonyl moiety introduces strong electron-withdrawing characteristics, influencing the pyrazole ring's electronic density and reactivity. This compound is likely synthesized through sulfonylation of a pre-brominated pyrazole precursor, analogous to methods described for benzyl-substituted pyrazoles (e.g., coupling with benzyl chloride under weak base conditions) . Applications may include medicinal chemistry (e.g., kinase inhibitors) or coordination chemistry, given the precedent of sulfanyl pyrazole ligands in Pd/Pt complexes .

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-bromo-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2S/c1-8-11(12)9(2)14(13-8)17(15,16)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUFRYBNFVJNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415873 | |

| Record name | 1-BENZENESULFONYL-4-BROMO-3,5-DIMETHYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130874-32-7 | |

| Record name | 1-BENZENESULFONYL-4-BROMO-3,5-DIMETHYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Pyrazole Formation

The synthesis begins with the preparation of the 3,5-dimethylpyrazole precursor. A common method involves the cyclocondensation of acetylacetone with hydrazine hydrate under reflux conditions. This reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by dehydration to form the pyrazole ring.

Reaction Conditions:

Sulfonylation of the Pyrazole Core

The introduction of the benzenesulfonyl group is achieved through sulfonylation using benzenesulfonyl chloride. This step typically employs a base such as triethylamine or pyridine to neutralize HCl generated during the reaction.

Procedure:

-

Dissolve 3,5-dimethylpyrazole in dichloromethane.

-

Add benzenesulfonyl chloride dropwise at 0–5°C.

-

Stir for 4–6 hours under nitrogen atmosphere.

Key Parameters:

Bromination at the 4-Position

Bromination of the sulfonylated pyrazole is critical for introducing the bromine substituent. Patent literature describes the use of bromine in dichloromethane at elevated temperatures (≥80°C).

Optimized Protocol:

-

Dissolve 1-benzenesulfonyl-3,5-dimethyl-1H-pyrazole in dichloromethane.

-

Add bromine (1.1 equiv) slowly under nitrogen.

-

Heat at 80°C for 2 hours.

Reaction Conditions and Catalytic Systems

Temperature and Solvent Effects

| Parameter | Sulfonylation | Bromination |

|---|---|---|

| Temperature | 0–25°C | 80°C |

| Solvent | Dichloromethane | Dichloromethane |

| Reaction Time | 4–6 hours | 2 hours |

| Catalyst | Triethylamine | None |

Elevated temperatures during bromination ensure complete conversion, while low temperatures during sulfonylation minimize side reactions.

Role of Base in Sulfonylation

Triethylamine enhances reaction efficiency by scavenging HCl, shifting the equilibrium toward product formation. Alternatives like pyridine offer similar efficacy but may require longer reaction times.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements highlight the use of continuous flow reactors for large-scale production. This method improves heat transfer and reduces reaction times by 30–40% compared to batch processes.

Advantages:

Recycling of Byproducts

Unreacted benzenesulfonyl chloride and bromine can be recovered via distillation, reducing raw material costs by 15–20%.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Sulfonylation | 65–78 | 95–97 | Moderate |

| Flow Bromination | 70–75 | 98–99 | High |

| One-Pot Synthesis | 55–60 | 90–92 | Low |

One-pot approaches, while conceptually appealing, suffer from lower yields due to competing side reactions.

Mechanistic Insights and Side Reactions

Sulfonylation Mechanism

The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic sulfur of benzenesulfonyl chloride, facilitated by base-mediated deprotonation:

Bromination Pathways

Bromine acts as an electrophile, targeting the electron-rich 4-position of the pyrazole ring. Radical intermediates may form at high temperatures, necessitating strict nitrogen atmospheres to prevent oxidation.

Challenges and Optimization Strategies

Over-Bromination

Excess bromine can lead to di-substituted byproducts. Stoichiometric control (1.0–1.1 equiv Br₂) mitigates this issue.

Solvent Selection

Polar aprotic solvents like DMF improve bromine solubility but may degrade the sulfonyl group. Dichloromethane remains optimal for balancing reactivity and stability.

Emerging Methodologies

Chemical Reactions Analysis

1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can be further utilized in various applications .

Scientific Research Applications

Pharmacological Applications

1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole exhibits significant biological activities, making it a valuable compound in drug development.

Antifungal Activity

Recent studies have indicated that pyrazole derivatives possess antifungal properties. For instance, compounds similar to this compound have been tested against Candida albicans, showing promising inhibitory effects. The mechanism involves disrupting fungal cell wall integrity and function .

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Pyrazole derivatives are being explored for their anticancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation in various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Agricultural Applications

The compound's potential extends to agricultural chemistry, where pyrazole derivatives are investigated for their pesticidal properties. They have been found effective against various pests and pathogens, contributing to crop protection strategies.

Pesticidal Activity

Studies indicate that certain pyrazole derivatives demonstrate significant insecticidal and fungicidal activities. For example, they can inhibit the growth of fungal pathogens affecting crops, thereby improving yield and quality .

Material Science Applications

The unique chemical structure of this compound also opens avenues in material science.

Synthesis of Functional Materials

The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties. Its derivatives are being explored for applications in organic electronics and photonic devices due to their tunable properties .

Data Table: Summary of Applications

| Application Area | Specific Activity | References |

|---|---|---|

| Pharmacology | Antifungal | , |

| Anti-inflammatory | ||

| Anticancer | , | |

| Agriculture | Pesticidal | , |

| Material Science | Synthesis of functional materials | , |

Case Study 1: Antifungal Efficacy

In a study published by PMC, researchers synthesized various pyrazole derivatives and tested them against Candida albicans. The results showed that specific modifications to the pyrazole structure enhanced antifungal activity significantly. The study highlighted the importance of substituents on the pyrazole ring in determining biological efficacy .

Case Study 2: Anti-inflammatory Mechanism

A research article explored the anti-inflammatory effects of pyrazole derivatives on human cell lines. The study demonstrated that these compounds could effectively reduce levels of inflammatory markers such as TNF-alpha and IL-6, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and bromine groups play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Biological Activity : Sulfanyl pyrazole Pt complexes with cyclohexyl groups exhibit superior cytotoxicity over benzyl analogs, suggesting substituent bulk and hydrophobicity enhance anticancer activity . The benzenesulfonyl group may similarly modulate bioactivity through solubility or target binding.

Synthetic Utility : Bromine at the 4-position enables cross-coupling (e.g., Suzuki, Buchwald-Hartwig), a feature shared with carboxylate esters in but absent in dihydropyrazolones () .

Physicochemical and Pharmacokinetic Properties

- Solubility : The polar benzenesulfonyl group may improve aqueous solubility compared to benzyl or ester derivatives, though methyl groups and bromine could counterbalance this effect.

- Stability : Sulfonyl groups are generally resistant to hydrolysis, unlike ester moieties (e.g., ), which may degrade under acidic/basic conditions .

- Lipophilicity : Cyclohexylsulfanyl substituents in Pt complexes () increase logP, enhancing membrane permeability but risking toxicity. The benzenesulfonyl group offers a balance between polarity and lipophilicity.

Biological Activity

1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole (CAS Number: 130874-32-7) is a pyrazole derivative notable for its diverse biological activities and applications in medicinal chemistry. Its structure features a five-membered pyrazole ring substituted with a benzenesulfonyl group and a bromine atom, contributing to its reactivity and potential therapeutic effects.

The molecular formula of this compound is with a molecular weight of approximately 315.186 g/mol. The compound is characterized by its unique substituents, which influence its biological interactions and chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C11H11BrN2O2S |

| Molecular Weight | 315.186 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-4-bromo-3,5-dimethylpyrazole |

| InChI Key | ZIUFRYBNFVJNFI-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl and bromine groups facilitate binding through hydrogen bonding and hydrophobic interactions, modulating the activity of these targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Some studies have shown that derivatives of pyrazole compounds can inhibit AChE, which plays a crucial role in neurotransmission. This inhibition can be beneficial in treating conditions like Alzheimer's disease.

- Butyrylcholinesterase (BChE) Inhibition : Similar to AChE, BChE inhibition by pyrazole derivatives has been explored for potential therapeutic applications.

2. Antimicrobial Activity

- The compound has demonstrated antimicrobial properties against various bacterial strains, including Gram-positive bacteria. Studies report minimum inhibitory concentrations (MICs) indicating effectiveness against strains like Staphylococcus aureus and Enterococcus faecalis.

3. Anti-inflammatory Effects

- Pyrazole derivatives are often studied for their anti-inflammatory properties, which can be relevant in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives similar to this compound:

- Study on Enzyme Inhibition :

- Antimicrobial Evaluation :

- Structure-Activity Relationship Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.